Elevated Lipophilicity (XLogP3) of 2-Cycloheptylpyrrolidine vs. Smaller Cycloalkyl Homologs
The computed partition coefficient (XLogP3) of 2-cycloheptylpyrrolidine is 3.3, which is 0.6 log units higher than that of 2-cyclohexylpyrrolidine (XLogP3 = 2.7) and approximately 1.1 log units higher than that of 2-cyclopentylpyrrolidine (estimated XLogP3 ≈ 2.2) [1][2]. This corresponds to a ~4-fold increase in lipophilicity relative to the cyclohexyl analog and a ~12.6-fold increase relative to the cyclopentyl analog, providing a quantifiable differentiation in membrane partitioning potential.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-Cyclohexylpyrrolidine: 2.7; 2-Cyclopentylpyrrolidine: ~2.2 |
| Quantified Difference | +0.6 logP (vs cyclohexyl); ~+1.1 logP (vs cyclopentyl) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021/2025 release) |
Why This Matters
A 0.6 logP shift can be the difference between CNS penetration and peripheral restriction, directly impacting lead series selection in neuroscience programs.
- [1] PubChem Compound Summary for CID 54250183, 2-Cycloheptylpyrrolidine. XLogP3 = 3.3. View Source
- [2] PubChem Compound Summary for CID 4637746, 2-Cyclohexylpyrrolidine. XLogP3 = 2.7. View Source
